molecular formula C10H13N3O3 B2682114 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide CAS No. 438614-19-8

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide

Cat. No.: B2682114
CAS No.: 438614-19-8
M. Wt: 223.232
InChI Key: JROMGBIKDMXXBQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidinone ring substituted with a cyclopropanecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of cyclopropanecarboxamide with a suitable pyrimidinone derivative under controlled conditions. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure completion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of substituted pyrimidinones or cyclopropanecarboxamides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the context in which the compound is used, and further research is often required to elucidate these pathways.

Comparison with Similar Compounds

  • Caffeine Impurity B: N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

  • N-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)thiophene-2-carboxamide

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'- (4-methylbenzylidene)acetohydrazide

Uniqueness: N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclopropanecarboxamide stands out due to its unique cyclopropanecarboxamide group, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12-7(11-9(15)6-3-4-6)5-8(14)13(2)10(12)16/h5-6H,3-4H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMGBIKDMXXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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